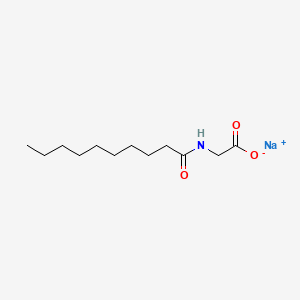
Sodium capryloyl glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium capryloyl glycinate is a compound derived from the amino acid glycine and caprylic acid. It is commonly used in personal care products due to its surfactant properties, which help in cleansing and conditioning the skin. This compound is known for its mildness and compatibility with the skin, making it a popular ingredient in formulations for sensitive skin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium capryloyl glycinate is synthesized through the acylation of glycine with caprylic acid chloride in an aqueous medium. The reaction typically involves the following steps:
Preparation of Caprylic Acid Chloride: Caprylic acid is reacted with thionyl chloride to form caprylic acid chloride.
Acylation Reaction: Glycine is dissolved in water, and caprylic acid chloride is added slowly to the solution under controlled temperature and pH conditions. The reaction mixture is stirred until the formation of this compound is complete.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
Raw Material Handling: Caprylic acid and glycine are sourced and purified.
Reaction Control: The acylation reaction is carried out in stainless steel reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified through filtration and crystallization to remove any impurities.
Drying and Packaging: The purified this compound is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: Sodium capryloyl glycinate primarily undergoes hydrolysis and substitution reactions. It is relatively stable under normal conditions but can react with strong acids and bases.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form glycine and caprylic acid.
Substitution: It can undergo substitution reactions with other acyl chlorides or amines under specific conditions.
Major Products Formed:
Hydrolysis Products: Glycine and caprylic acid.
Substitution Products: Various N-acyl glycines depending on the substituent used.
Scientific Research Applications
Sodium capryloyl glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Studied for its antimicrobial properties and its role in maintaining skin health.
Medicine: Investigated for its potential use in treating skin conditions such as acne and dermatitis.
Industry: Widely used in the formulation of personal care products, including shampoos, cleansers, and moisturizers, due to its mildness and effectiveness in cleansing and conditioning the skin
Mechanism of Action
The mechanism of action of sodium capryloyl glycinate involves its ability to interact with the skin’s surface, reducing surface tension and allowing for effective cleansing. It also has antimicrobial properties, which help in reducing the proliferation of harmful microbes on the skin. The compound works by:
Regulating Sebum Production: Helps in controlling excess oil production on the skin.
Maintaining Skin pH Balance: Ensures the skin remains at an optimal pH, preventing irritation and dryness.
Inhibiting Microbial Growth: Reduces the growth of bacteria and fungi, contributing to healthier skin
Comparison with Similar Compounds
Sodium capryloyl glycinate is compared with other similar compounds such as:
Sodium Cocoyl Glycinate: Derived from coconut oil and glycine, it has similar surfactant properties but is often used for its moisturizing benefits.
Sodium Lauroyl Glycinate: Derived from lauric acid and glycine, it is known for its foaming properties and is commonly used in shampoos and body washes.
Sodium Myristoyl Glycinate: Derived from myristic acid and glycine, it is used for its conditioning properties in hair care products.
Uniqueness: this compound stands out due to its balance of mildness and effectiveness. It is particularly suitable for sensitive skin formulations, offering gentle cleansing without causing irritation .
Properties
CAS No. |
18777-31-6 |
|---|---|
Molecular Formula |
C12H22NNaO3 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
sodium;2-(decanoylamino)acetate |
InChI |
InChI=1S/C12H23NO3.Na/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16;/h2-10H2,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
InChI Key |
PPGDKNYZDLSHTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















